molecular formula C18H19NS B1200419 Prothixene CAS No. 2622-24-4

Prothixene

Cat. No.: B1200419
CAS No.: 2622-24-4
M. Wt: 281.4 g/mol
InChI Key: JJSMYTSEKDSFKK-UHFFFAOYSA-N
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Description

Prothixene is a thioxanthene derivative that has been patented as an antiemetic and neuroleptic agent. It is known for its antihistaminic activity and has been studied for its effects on serotonin uptake by human blood platelets .

Chemical Reactions Analysis

Prothixene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly involving the aromatic ring, where halogen atoms can be replaced by other substituents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Comparison with Similar Compounds

Prothixene is structurally related to other thioxanthene derivatives such as chlorthis compound and northis compound. These compounds share similar pharmacological properties, including antipsychotic and antiemetic effects . this compound is unique in its specific receptor binding profile and its particular efficacy in inhibiting serotonin uptake .

Similar compounds include:

  • Chlorthis compound
  • Northis compound
  • Chlorpromazine
  • Imipramine
  • Amitriptyline

This compound’s unique combination of receptor affinities and its specific effects on serotonin uptake distinguish it from these related compounds.

Properties

IUPAC Name

N,N-dimethyl-3-thioxanthen-9-ylidenepropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NS/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18/h3-6,8-12H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSMYTSEKDSFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4907-84-0 (mono-hydrochloride)
Record name Prothixene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20180858
Record name Prothixene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2622-24-4
Record name Prothixene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prothixene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROTHIXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HX2OJH78L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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